molecular formula C14H21N3O B7543414 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one

Cat. No. B7543414
M. Wt: 247.34 g/mol
InChI Key: SKBVOFZUHXYFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one, commonly known as P4P, is a chemical compound that has been gaining attention in the field of scientific research. P4P is a piperazine derivative that has been found to have potential therapeutic applications in various fields.

Scientific Research Applications

P4P has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-anxiety, and anti-cancer properties. P4P has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of P4P is not fully understood. However, it has been suggested that P4P may act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). P4P has also been found to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
P4P has been found to have a range of biochemical and physiological effects. In vitro studies have shown that P4P inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that P4P has anxiolytic and antidepressant effects. P4P has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using P4P in lab experiments is its selectivity for serotonin and dopamine receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of using P4P is its relatively low yield, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research on P4P. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and treatment duration for P4P in these conditions. Another area of interest is its potential as a treatment for cancer. Studies are needed to determine the efficacy of P4P in different types of cancer and to identify any potential side effects. Finally, further studies are needed to elucidate the mechanism of action of P4P and to identify any potential drug interactions.

properties

IUPAC Name

1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-5-14(18)17-10-8-16(9-11-17)12-13-6-3-4-7-15-13/h3-4,6-7H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBVOFZUHXYFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one

Synthesis routes and methods

Procedure details

To a solution of 1 eq 1-(pyridin-2-ylmethyl)piperazine hydrochloride in dry dichloromethane are added 1.5 eq butanoyl chloride and 2.5 eq triethylamine. After stirring for 6 hours at room temperature the solvent is removed in vacuo and the residue re-dissolved in ethyl acetate. The organic solution is subsequently washed with 1 M KHSO4, 5% NaHCO3 and brine. After drying over Na2SO4, ethyl acetate is removed in vacuo and the crude product is purified by column chromatography.
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